![molecular formula C11H11NO B8748310 1-[(oxiran-2-yl)methyl]-1H-indole](/img/structure/B8748310.png)
1-[(oxiran-2-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Glycidylindole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-N-Glycidylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, where nucleophiles such as amines or thiols replace the epoxide ring, forming substituted indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives.
Scientific Research Applications
1-N-Glycidylindole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: 1-N-Glycidylindole and its derivatives have potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers and composite materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-[(oxiran-2-yl)methyl]-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
1-N-Glycidylindole can be compared with other similar compounds, such as:
Indole: The parent compound of 1-[(oxiran-2-yl)methyl]-1H-indole, which lacks the glycidyl group but shares the same core structure.
1-N-Methylindole: A derivative with a methyl group instead of a glycidyl group at the nitrogen position.
1-N-Benzylindole: A derivative with a benzyl group at the nitrogen position.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)indole |
InChI |
InChI=1S/C11H11NO/c1-2-4-11-9(3-1)5-6-12(11)7-10-8-13-10/h1-6,10H,7-8H2 |
InChI Key |
LDCGJHXNODDHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
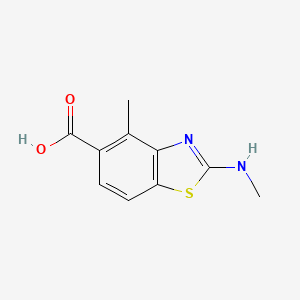

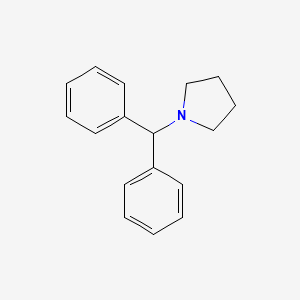
![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-ethyl-](/img/structure/B8748262.png)
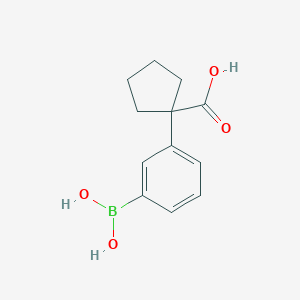
![tert-Butyl 2-[(tert-butylamino)carbonyl]-1-pyrrolidinecarboxylate](/img/structure/B8748285.png)
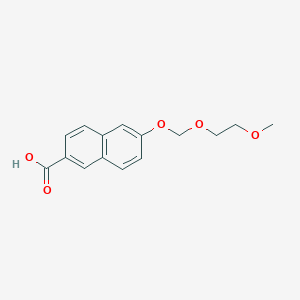
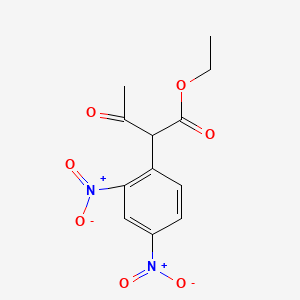
![3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8748298.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)


![Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B8748332.png)

